Product packaging for 2-Aminobenzo[d]oxazole-7-carboxamide(Cat. No.:)

2-Aminobenzo[d]oxazole-7-carboxamide

Cat. No.: B12862725
M. Wt: 177.16 g/mol
InChI Key: CIZXVQHALMBXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobenzo[d]oxazole-7-carboxamide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It belongs to the benzoxazole class of heterocycles, which are recognized as privileged structures in drug discovery due to their ability to readily interact with diverse biological targets . The benzoxazole core can act as a bioisostere for other nitrogen- or oxygen-containing heterocycles, making it a valuable scaffold for constructing novel chemical entities . The presence of both an amino group and a carboxamide moiety on the benzoxazole framework provides versatile handles for further chemical modification, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . Scientific literature indicates that structurally similar benzoxazole-7-carboxamide derivatives have been designed and synthesized as potential inhibitors of bacterial enzymes like Sortase A, showcasing their relevance in the development of new anti-infective agents . Furthermore, benzoxazole compounds, in general, have been investigated for a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B12862725 2-Aminobenzo[d]oxazole-7-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-1,3-benzoxazole-7-carboxamide

InChI

InChI=1S/C8H7N3O2/c9-7(12)4-2-1-3-5-6(4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11)

InChI Key

CIZXVQHALMBXKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Aminobenzo D Oxazole 7 Carboxamide and Its Analogues

Foundational Cyclization Approaches to Benzoxazole (B165842) Ring Systems

The construction of the benzoxazole ring is the cornerstone of synthesizing the target compound and its derivatives. Historically, this has been achieved through the condensation of ortho-substituted aminophenols with various carbon sources.

The most conventional and widely utilized method for synthesizing the benzoxazole skeleton involves the condensation reaction of an o-aminophenol with a variety of functional groups. nih.govresearchgate.net These reactions typically proceed via an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the oxazole (B20620) ring.

Common precursors and reagents used in these cyclization reactions include:

Carboxylic Acids: Direct condensation of o-aminophenols with carboxylic acids, often facilitated by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures (150-200 °C), yields 2-substituted benzoxazoles. researchgate.net

Acyl Chlorides: The reaction with acyl chlorides is another effective method for producing benzoxazoles. nih.gov

Aldehydes: Condensation with aldehydes, followed by oxidative cyclization, provides a route to 2-substituted benzoxazoles. nih.gov

Cyanogen (B1215507) Bromide (BrCN): A frequently reported, though highly toxic, reagent for synthesizing 2-aminobenzoxazoles is cyanogen bromide, which reacts with o-aminophenols to induce cyclization. acs.org

Carbon Disulfide and Urea (B33335): Reagents like carbon disulfide or urea can be used to synthesize benzoxazole-2-thiol or related derivatives, which can then be further converted to 2-amino analogues. researchgate.net For example, reacting o-aminophenol with urea at high temperatures, followed by acid treatment, yields benzoxazole-2-thiol. researchgate.net

These foundational methods, while effective, often require harsh conditions, such as high temperatures or the use of hazardous reagents. acs.org

Table 1: Precursor-Based Cyclization Reactions for Benzoxazole Synthesis

o-Aminophenol Reactant Reagent Conditions Product Type
o-aminophenol Carboxylic Acid Polyphosphoric Acid (PPA), 150-200 °C 2-Substituted Benzoxazole
o-aminophenol Acyl Chloride Varies 2-Substituted Benzoxazole
o-aminophenol Aldehyde Oxidative conditions 2-Substituted Benzoxazole
o-aminophenol Cyanogen Bromide Varies 2-Aminobenzoxazole (B146116)

In response to the need for greener and more efficient chemical processes, significant research has focused on developing metal-free synthetic routes to benzoxazoles. These methods often rely on oxidative cyclization strategies that avoid the use of transition metal catalysts. researchgate.netcitedrive.com

Key developments in metal-free synthesis include:

Direct Oxidative Cyclization: An extremely simple strategy involves the direct oxidative cyclization of readily available catechols and primary amines. citedrive.com This can be achieved using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in ethyl acetate (B1210297) or a greener O₂/water oxidative system. citedrive.com

TEMPO-Controlled Phenol Functionalization: A modular approach allows for the synthesis of benzoxazoles directly from phenols and amines, controlled by (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). This method is compatible with a wide range of functional groups. researchgate.net

Clay-Catalyzed Condensation: Montmorillonite KSF clay, an inexpensive and recyclable catalyst, facilitates the condensation of 2-aminophenols with β-diketones under aerobic conditions to form benzoxazoles. tandfonline.com

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): As a non-hazardous alternative to toxic cyanating agents like BrCN, NCTS can be used with a Lewis acid such as BF₃·Et₂O to synthesize 2-aminobenzoxazoles from o-aminophenols. acs.org This protocol offers operational simplicity and a wider substrate scope. acs.org

These metal-free approaches offer advantages such as milder reaction conditions, greater functional group tolerance, and improved environmental profiles compared to traditional methods. citedrive.comtandfonline.com

Solid-Phase Synthesis Methodologies for 2-Aminobenzo[d]oxazole Derivatives

Solid-phase synthesis has emerged as a powerful tool for the rapid generation of chemical libraries for drug discovery. An efficient solid-phase methodology has been developed for the parallel synthesis of 2-amino and 2-amidobenzo[d]oxazole derivatives. researchgate.netresearchgate.net This approach allows for the systematic modification of the core scaffold to produce a diverse range of compounds.

The key intermediate in the solid-phase synthesis of 2-aminobenzoxazoles is a polymer-bound 2-hydroxyphenylthiourea (B72812). researchgate.netresearchgate.net The preparation of this resin-bound intermediate involves a multi-step process.

The general synthetic route is as follows:

Isothiocyanate Resin Formation: The synthesis begins with a suitable solid support, such as a backbone amide linker-bound resin. This resin is treated with carbon disulfide (CS₂) and triethylamine, followed by p-toluenesulfonyl chloride (p-TsCl), to generate an isothiocyanate-terminated resin. researchgate.net

Thiourea (B124793) Formation: The isothiocyanate resin is then reacted with a 2-aminophenol (B121084) in a solvent like 1,4-dioxane (B91453) at an elevated temperature (e.g., 80 °C). researchgate.netresearchgate.net This addition reaction yields the crucial polymer-bound 2-hydroxyphenylthiourea resin, which serves as the direct precursor to the cyclized benzoxazole. researchgate.net

Table 2: Key Steps in Preparing Polymer-Bound 2-Hydroxyphenylthiourea Resin

Step Reagents and Conditions Intermediate/Product
1 CS₂, Et₃N, p-TsCl, THF Isothiocyanate-terminated resin

Once the 2-hydroxyphenylthiourea resin is prepared, it undergoes cyclization and subsequent functionalization on the solid support before the final product is cleaved. researchgate.netresearchgate.net

Cyclization to Benzoxazole Scaffold: The resin-bound thiourea is cyclized to form the polymer-bound 2-aminobenzo[d]oxazole scaffold. This cyclodesulfurization reaction is typically promoted by a reagent such as mercury(II) oxide (HgO) in 1,4-dioxane at 80 °C. researchgate.netresearchgate.net

Functionalization of the Amino Group: The resulting resin-bound 2-aminobenzoxazole core can be readily functionalized. researchgate.net

N-Alkylation: Reaction with various alkyl halides in the presence of a base like potassium tert-butoxide (t-BuOK) in N-methylpyrrolidone (NMP) yields 2-(alkylamino)benzo[d]oxazole resins. researchgate.net

N-Acylation: Reaction with acyl halides using a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (B95107) (THF) generates 2-amidobenzo[d]oxazole resins. researchgate.net

Cleavage from Resin: The final functionalized derivatives are liberated from the solid support. This is typically achieved by treating the resin with a strong acid, such as a mixture of trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH₂Cl₂), to yield the desired 2-amino and 2-amidobenzo[d]oxazole products in good purity. researchgate.netresearchgate.net

This solid-phase approach is highly adaptable for creating libraries of diverse 2-aminobenzoxazole analogues for screening purposes. acs.org

Strategies for Stereoselective and Regioselective Functionalization of the Benzoxazole Core

Achieving regioselectivity in the functionalization of the benzoxazole core is challenging due to the presence of multiple potential reaction sites on the fused aromatic system. However, modern synthetic methods have provided powerful tools to control the position of substitution. researchgate.netnih.gov

A key strategy for regioselective functionalization is directed ortho-metalation. This approach involves the deprotonation of a C-H bond at a specific position, guided by a directing group, to form an organometallic intermediate that can then react with an electrophile. For N-aryl azoles, including benzoxazoles, achieving selective metalation on the aryl ring can be difficult due to the competitive and often more favorable deprotonation of the more acidic azole ring itself. nih.gov

To overcome this challenge, tailored, sterically hindered metal-amide bases are employed in non-coordinating hydrocarbon solvents. nih.gov

Directed ortho-Magnesiation: The use of a tailored magnesium amide base, such as TMPMgBu (TMP = 2,2,6,6-tetramethylpiperidyl), allows for a highly regioselective ortho-magnesiation of the aryl ring of N-aryl azoles at room temperature. nih.gov This method avoids competitive metalation of the heterocyclic portion and enables subsequent functionalization through reactions like palladium-catalyzed cross-couplings with aryl halides. nih.gov

While stereoselective functionalization directly on the aromatic benzoxazole core is less common, controlling stereochemistry is a critical aspect when substituents with chiral centers are introduced during the synthesis or functionalization steps. For instance, the use of chiral reagents or catalysts during the addition of side chains can lead to the formation of specific stereoisomers. Broader strategies in asymmetric synthesis, including the use of chiral auxiliaries or enantioselective catalysis, are applicable for introducing stereocenters into the substituents attached to the benzoxazole scaffold. researchgate.net

Introduction and Modification of the 7-Carboxamide Moiety

The synthesis of specifically substituted benzoxazoles, such as 2-aminobenzo[d]oxazole-7-carboxamide, requires strategic approaches that allow for precise functionalization of the benzene (B151609) ring portion of the heterocycle. While direct, single-step syntheses of this exact molecule are not extensively documented in readily available literature, its preparation can be envisaged through multi-step sequences involving the formation of the benzoxazole core followed by functional group interconversions. These proposed routes are based on well-established and reliable reactions in heterocyclic chemistry.

A logical and plausible synthetic pathway commences with a suitably substituted 2-aminophenol. For instance, the synthesis of a 7-functionalized 2-aminobenzoxazole would typically start from a 2-amino-3-substituted phenol. The crucial cyclization step to form the 2-aminobenzoxazole ring can be achieved using various cyanating agents. The classical method employs the highly toxic cyanogen bromide (BrCN). acs.org Safer and more contemporary alternatives have been developed, such as the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), which provides a less hazardous route to the core structure. acs.orgnih.gov

Once a precursor such as 7-bromo-2-aminobenzoxazole is obtained, the introduction of the carboxamide group can be accomplished via several methods. One common strategy is the conversion of the aryl halide to a nitrile, which is then hydrolyzed to a carboxylic acid and subsequently amidated. A more direct and modern approach involves palladium-catalyzed aminocarbonylation, which can install the amide group in a single step from the aryl halide using carbon monoxide or a CO surrogate. rsc.org The final amidation of the corresponding carboxylic acid is a standard procedure, often employing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an activator such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net

The 7-carboxamide moiety, once installed, is not merely a static feature but a versatile functional handle that can be subjected to further chemical transformations to generate a library of analogues. These modifications can modulate the compound's physicochemical properties and biological activity. Standard organic chemistry transformations can be applied, such as N-alkylation or N-arylation of the primary amide, hydrolysis back to the parent carboxylic acid, dehydration to the corresponding nitrile, or rearrangement reactions like the Hofmann rearrangement to produce 7-amino-2-aminobenzoxazole.

The table below summarizes the key proposed reactions for the introduction and modification of the 7-carboxamide group.

Reaction Type Starting Functional Group Target Functional Group Typical Reagents and Conditions Purpose
Cyclization 2-Amino-3-halophenol2-Amino-7-halobenzoxazoleNCTS, BF₃·Et₂O, 1,4-dioxane, reflux. nih.govCore Ring Formation
Palladium-Catalyzed Aminocarbonylation 7-Halobenzoxazole7-CarboxamidePd catalyst, ligand, CO source (e.g., CHCl₃), amine. rsc.orgIntroduction of Amide
Amide Bond Formation 7-Carboxylic Acid7-CarboxamideEDCI, HOBt, NH₄Cl, base (e.g., DIPEA), DMF. nih.govIntroduction of Amide
N-Alkylation/Arylation Primary AmideSecondary/Tertiary AmideAlkyl/Aryl halide, strong base (e.g., NaH).Modification
Hydrolysis CarboxamideCarboxylic AcidStrong acid (e.g., H₂SO₄) or base (e.g., NaOH), heat.Modification
Dehydration Primary AmideNitrileP₂O₅, SOCl₂, or (CF₃CO)₂O.Modification
Hofmann Rearrangement Primary AmidePrimary AmineBr₂, NaOH, H₂O.Modification

Green Chemistry Principles and Sustainable Approaches in Benzoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important heterocycles like benzoxazoles to minimize environmental impact and enhance laboratory safety. researchgate.net Research has focused on developing sustainable methods that improve energy efficiency, reduce waste, and utilize less hazardous materials compared to traditional synthetic protocols.

One of the most significant advancements is the use of alternative energy sources to drive reactions. Microwave (MW) irradiation has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivities. mdpi.comresearchgate.net For instance, the condensation of 2-aminophenols with aldehydes or carboxylic acids to form benzoxazoles can be completed in minutes under microwave heating, compared to several hours required for conventional heating. mdpi.comresearchgate.net Similarly, ultrasound-assisted synthesis has been shown to be an efficient method, promoting reactions through acoustic cavitation. researchgate.net An ultrasound-driven synthesis of benzoxazole derivatives using a recyclable Indion 190 resin catalyst achieved high yields in as little as 20 minutes. researchgate.net

The choice of solvent and catalyst is another cornerstone of green benzoxazole synthesis. Efforts have been made to replace volatile organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for some benzoxazole syntheses, offering obvious environmental and safety benefits. organic-chemistry.org Deep eutectic solvents (DES), such as one prepared from choline (B1196258) chloride and oxalic acid, have been employed as recyclable and effective catalysts for microwave-assisted benzoxazole synthesis. mdpi.com Other green catalysts include reusable ionic liquids, heterogeneous catalysts like ZnO nanoparticles, and mixed metal oxides such as TiO₂–ZrO₂, which can be easily recovered and reused, minimizing waste. rsc.org

Furthermore, synthetic strategies are being developed to improve atom economy and avoid the use of toxic reagents and heavy metal catalysts. Metal-free reaction conditions have been reported for the direct C-H amination of benzoxazoles. acs.orgorganic-chemistry.org Electrochemical methods represent a novel, green approach where electricity is used as a "reagent" to drive the reaction, often with high efficiency and minimal byproducts. epa.gov For example, 2-aminobenzoxazole derivatives have been prepared using an electrochemical system with acetic acid serving as the electrolyte, avoiding the need for external chemical oxidants or metal catalysts. epa.gov

The following table compares a conventional synthesis method with a green, microwave-assisted approach for synthesizing 2-arylbenzoxazoles, illustrating the advantages of applying green chemistry principles.

Parameter Conventional Method Microwave-Assisted Method mdpi.com
Energy Source Oil Bath / Heating MantleMicrowave Irradiation
Catalyst Often requires strong acids (e.g., PPA) or metal catalysts.Deep Eutectic Solvent ([CholineCl][oxalic acid]) (10 mol%). mdpi.com
Solvent Often high-boiling organic solvents (e.g., DMF, Toluene).Solvent-free. mdpi.com
Reaction Time Hours to days.5-15 minutes. mdpi.com
Yield Variable, often moderate to good.Good to excellent (up to 98%). mdpi.com
Workup Often requires extensive extraction and purification.Simple extraction and purification. mdpi.com
Sustainability Generates more waste, higher energy consumption.Recyclable catalyst, low energy consumption, less waste. mdpi.com

Mechanistic Investigations and Molecular Target Elucidation of 2 Aminobenzo D Oxazole 7 Carboxamide Derivatives

Uncovering the Mechanism of Action (MoA) in Relevant Biochemical and Cellular Contexts

The mechanism of action for 2-aminobenzo[d]oxazole-7-carboxamide and its derivatives is primarily understood through their role as enzyme inhibitors. These compounds are designed to interfere with specific biological pathways by targeting key proteins. In the context of bacterial infections, particularly those caused by Staphylococcus aureus, derivatives of this scaffold act as anti-virulence agents. nih.govfrontiersin.org Unlike traditional antibiotics that are bactericidal (kill bacteria) or bacteriostatic (inhibit growth), these compounds target enzymes essential for the bacteria's ability to cause disease, such as Sortase A. nih.gov By inhibiting this enzyme, they prevent the bacteria from attaching surface proteins to their cell wall, a crucial step in adhesion to host cells and biofilm formation. frontiersin.org Since Sortase A is not essential for bacterial survival, there is a reduced likelihood of developing drug resistance. nih.gov

In a different biochemical context, related benzoxazolone carboxamide structures have been identified as potent inhibitors of acid ceramidase (AC). nih.govresearchgate.net Acid ceramidase is a lysosomal cysteine hydrolase that plays a critical role in regulating the metabolism of ceramides, a family of bioactive lipids. nih.govcnr.it Ceramides are key intracellular messengers involved in controlling cellular processes such as apoptosis (programmed cell death), inflammation, and senescence. researchgate.net By inhibiting acid ceramidase, these compounds prevent the hydrolysis of ceramide into sphingosine and fatty acid, leading to an accumulation of intracellular ceramide. nih.gov This modulation of ceramide levels can influence cell fate, making AC inhibitors a subject of investigation for conditions where ceramide signaling is dysfunctional, such as in certain cancers. nih.govresearchgate.net

Identification and Validation of Specific Molecular Targets and Biological Pathways

Sortase A (SrtA)

A significant molecular target for 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives is Staphylococcus aureus Sortase A. nih.gov This enzyme is a transpeptidase that anchors surface proteins containing an LPXTG motif to the peptidoglycan cell wall, playing a pivotal role in bacterial virulence. nih.gov Researchers have designed L-shaped molecules that mimic the natural LPXTG substrate to act as inhibitors. nih.gov The 2-phenyl-benzo[d]oxazole-7-carboxamide scaffold has proven to be an effective structural analog for this purpose. researchgate.net

Structure-activity relationship (SAR) studies have demonstrated that substitutions at the 7-position (carboxamide group) and the 2-position (phenyl group) of the benzoxazole (B165842) core significantly influence inhibitory activity. The substituent at the 7-position, in particular, is considered indispensable for this activity. nih.govresearchgate.net

Inhibitory Activity of 2-Phenyl-benzo[d]oxazole-7-carboxamide Derivatives against S. aureus Sortase A
CompoundIC₅₀ (μM)Reference
pHMB (positive control)130 nih.gov
Derivative 119.8 nih.gov
Derivative 225.6 nih.gov
Derivative 334.2 nih.gov
Derivative 4184.2 nih.gov

Acid Ceramidase (AC)

While not the exact 2-amino scaffold, the closely related benzoxazolone carboxamides have been extensively studied as potent inhibitors of human acid ceramidase (hAC). nih.gov These compounds are crucial pharmacological tools for studying the role of ceramide metabolism in various diseases. nih.govnih.gov Systematic SAR investigations have explored a wide range of substitutions on both the benzoxazolone ring and the carboxamide side chain to enhance potency and metabolic stability. nih.gov This research has led to the development of systemically active inhibitors that can effectively modulate ceramide levels in vivo. researchgate.net

Inhibitory Activity of Benzoxazolone Carboxamide Derivatives against Acid Ceramidase
CompoundIC₅₀ (nM)Reference
Carmofur29 researchgate.net
BOA Carboxamide Hit 4a64 cnr.it
BOA Carboxamide Analog 4b79 cnr.it
BOA Carboxamide Analog 4c33 cnr.it
Piperidine Analog 4d166 cnr.it

Direct studies detailing the interaction of this compound derivatives with specific receptors are limited, as the primary focus has been on enzyme inhibition. However, the broader benzoxazole chemical scaffold is known to interact with various receptors. For instance, certain benzoxazole derivatives have been designed and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. nih.govresearchgate.net Additionally, other carboxamide-containing heterocyclic structures have been developed as ligands with high affinity and selectivity for receptors such as the Cannabinoid Type 2 (CB2) receptor and the α7 nicotinic acetylcholine receptor (α7-nAChR). nih.govnih.gov These findings suggest that while the primary identified targets for this compound derivatives are enzymes like Sortase A, the potential for interaction with cell surface or nuclear receptors cannot be entirely excluded and may represent an area for future investigation.

Analysis of Compound-Target Engagement and Downstream Biological Effects

Evidence of direct compound-target engagement has been established through both computational and experimental methods. Molecular docking studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives with Sortase A have provided detailed insights into the binding mode. nih.gov These studies revealed that the benzoxazole core of the inhibitor settles into a hydrophobic pocket of the enzyme composed of key amino acid residues like Ala118, Val166, Val168, and Ile182. nih.gov Simultaneously, the isobutyl amide group at the 7-position extends toward the β6/β7 loop-β8 substructure of the protein. nih.gov This specific L-shaped binding conformation is crucial for recognition and inhibition of the enzyme's catalytic activity. nih.govnih.gov The downstream biological effect of this engagement is the inhibition of the sortase-mediated anchoring of virulence factors to the bacterial cell wall, thereby reducing the pathogen's ability to adhere to host tissues. nih.gov

For the related benzoxazolone carboxamide inhibitors of acid ceramidase, target engagement has been confirmed in cellular and in vivo models. nih.govnih.gov Systemic administration of a lead compound in mice resulted in measurable inhibition of AC activity in both the lungs and the cerebral cortex. nih.gov This demonstrates that the compound can reach its target enzyme in tissues and exert its inhibitory effect. The primary downstream consequence of this target engagement is the accumulation of ceramide within cells, which can trigger signaling pathways leading to apoptosis and cell cycle arrest. nih.govresearchgate.net For example, one potent benzoxazole derivative was shown to arrest cell growth at the Pre-G1 and G1 phases and induce apoptosis, which was correlated with its inhibition of VEGFR-2. researchgate.net

Pathways of Cellular Response to this compound Derivatives

The cellular responses elicited by this compound derivatives are a direct consequence of their interaction with specific molecular targets.

Apoptosis and Cell Cycle Regulation: When derivatives of the benzoxazole scaffold target enzymes like acid ceramidase or receptor tyrosine kinases like VEGFR-2, they modulate fundamental cellular signaling pathways. Inhibition of acid ceramidase increases ceramide levels, a lipid messenger known to activate stress-response pathways that can lead to apoptosis. nih.govresearchgate.net Similarly, inhibition of VEGFR-2 by certain benzoxazole derivatives has been shown to induce apoptosis by significantly increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while reducing the levels of anti-apoptotic proteins like Bcl-2. researchgate.net This interference can also lead to cell cycle arrest, preventing cancer cell proliferation. researchgate.net These actions highlight the role of these compounds in modulating pathways central to cell survival and proliferation.

Advanced Biophysical and Analytical Techniques for Studying 2 Aminobenzo D Oxazole 7 Carboxamide Interactions

X-ray Crystallography for High-Resolution Protein-Ligand Complex Structures

X-ray crystallography stands as a powerful technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution. nih.govresearchgate.net This method provides an unparalleled view of the binding mode of 2-Aminobenzo[d]oxazole-7-carboxamide within the active site of its target protein. By analyzing the electron density maps generated from the diffraction of X-rays by a crystal of the complex, researchers can precisely map the orientation of the ligand, its conformational changes upon binding, and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound's affinity and selectivity. The process typically involves co-crystallization of the target protein with this compound or soaking the ligand into pre-existing protein crystals. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for investigating the interactions between this compound and its biological targets in solution, providing information on binding affinity, kinetics, and the structural changes of both the ligand and the protein upon complex formation.

Ligand-Observed and Protein-Observed NMR Experiments for Binding Characterization

Ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR and Water-LOGSY, are particularly useful for detecting the binding of this compound to its target, even for weak interactions. These methods identify which parts of the ligand are in close proximity to the protein surface.

In contrast, protein-observed NMR experiments, such as Chemical Shift Perturbation (CSP) mapping, involve monitoring changes in the NMR spectrum of an isotopically labeled (typically ¹⁵N or ¹³C) protein upon titration with this compound. The perturbation of chemical shifts of specific amino acid residues in the protein can identify the binding site and provide information on the binding affinity.

Dynamic Studies of Binding Events and Conformational Changes

NMR spectroscopy is unique in its ability to probe the dynamics of protein-ligand interactions over a wide range of timescales. Techniques like relaxation-dispersion NMR can reveal the kinetics of binding and dissociation of this compound, as well as characterize conformational changes in the protein that may be induced upon ligand binding. This dynamic information is crucial for a complete understanding of the binding mechanism.

Mass Spectrometry-Based Assays for Target Identification and Binding Characterization

Mass spectrometry (MS) has emerged as a sensitive and rapid technique for identifying the protein targets of this compound and characterizing the binding interactions. Native MS, for instance, allows for the study of non-covalent protein-ligand complexes in the gas phase, preserving the interactions that occur in solution. This can confirm the stoichiometry of the complex and provide an estimation of the binding affinity. Furthermore, techniques like affinity selection mass spectrometry can be used to screen compound libraries against a target protein to identify binders.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic and Affinity Measurements

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that enables the real-time monitoring of the binding and dissociation of this compound to its immobilized target protein. nih.govdartmouth.edunih.gov By flowing a solution of the compound over a sensor chip with the target protein, one can obtain a sensorgram that provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). nih.govdartmouth.edu From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated. nih.govdartmouth.edu SPR is a valuable tool for screening compounds, characterizing binding kinetics, and determining structure-activity relationships.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Signatures of Binding Events

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with the binding of this compound to its target protein. springernature.comnih.govresearchgate.netnih.govjohnshopkins.edu In a single experiment, ITC can determine the binding affinity (Kₐ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). springernature.comnih.govresearchgate.netnih.govjohnshopkins.edu From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated. springernature.com This complete thermodynamic profile provides deep insights into the driving forces of the interaction, such as whether it is enthalpy-driven (favorable bonding interactions) or entropy-driven (hydrophobic effects and conformational changes). springernature.com

TechniqueInformation ObtainedKey Advantages
X-ray Crystallography 3D structure of the protein-ligand complex at atomic resolution.Provides a detailed static picture of the binding mode.
NMR Spectroscopy Binding site mapping, affinity, kinetics, and conformational changes in solution.Provides dynamic and structural information in a solution state.
Mass Spectrometry Target identification, binding stoichiometry, and affinity estimation.High sensitivity and speed; applicable to complex mixtures.
Surface Plasmon Resonance (SPR) Real-time kinetic and affinity data (kₐ, kₑ, Kₑ).Label-free and real-time monitoring of interactions.
Isothermal Titration Calorimetry (ITC) Complete thermodynamic profile (Kₐ, n, ΔH, ΔG, ΔS).Directly measures the heat of binding, providing insight into driving forces.

High-Throughput Screening (HTS) Methodologies for Library Evaluation and Hit Prioritization

High-Throughput Screening (HTS) serves as a critical methodology in drug discovery for the rapid evaluation of large and diverse chemical libraries to identify compounds with desired biological activity. For libraries centered around the this compound scaffold, HTS assays are designed to efficiently test thousands of analogues against specific biological targets or in phenotypic screens. The ultimate goal is the prioritization of "hits"—compounds that exhibit promising activity—for further investigation and development.

The evaluation of a this compound library typically involves the use of in vitro assays tailored to the biological target of interest. A notable example of a relevant target for this scaffold is the bacterial enzyme Sortase A from Staphylococcus aureus. nih.gov A series of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives have been synthesized and evaluated for their inhibitory activities against this enzyme. nih.gov

For an HTS campaign targeting Sortase A, a fluorescence-based assay is often employed. This assay can be adapted to a high-throughput format, typically in 96- or 384-well microtiter plates, to accommodate the screening of a large number of compounds. The general principle of such an assay involves a synthetic peptide substrate for Sortase A that is labeled with a fluorescent reporter and a quencher. In the absence of an inhibitor, the enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. When a compound from the this compound library effectively inhibits Sortase A, the peptide substrate remains intact, and the fluorescence is quenched. The reduction in fluorescence intensity is therefore proportional to the inhibitory activity of the compound.

The data generated from an HTS campaign is extensive and requires systematic analysis for hit prioritization. The primary screening of the library at a single concentration identifies initial hits. These primary hits are then subjected to a series of secondary assays to confirm their activity and eliminate false positives.

Table 1: Representative HTS Data for a Hypothetical this compound Library Screened Against Sortase A

Compound IDPrimary Screen (% Inhibition at 10 µM)Confirmatory Screen (IC50 in µM)
ABZC-001855.2
ABZC-00245> 50
ABZC-003922.8
ABZC-004788.1
ABZC-00515Not Determined

Following confirmation, hit prioritization involves a multiparametric approach. nih.gov This includes determining the potency (IC50 value), selectivity against other related enzymes, and preliminary assessment of physicochemical properties to gauge their drug-likeness. For instance, in the optimization of a 2-aminobenzimidazole series, a related scaffold, researchers focused on improving potency, selectivity, microsomal stability, and lipophilicity. nih.gov

Phenotypic screening represents an alternative HTS approach where libraries are evaluated for their effects on whole cells or organisms without a preconceived target. enamine.net This method is particularly useful for identifying compounds that work through novel mechanisms of action. A library of this compound derivatives could be screened for its ability to inhibit the growth of pathogenic bacteria, such as Staphylococcus aureus, in a whole-cell assay. Hits from such a screen would then be further investigated to identify their molecular target.

Table 2: Hit Prioritization Funnel for this compound Library Screening

StageActivityGoal
Primary HTS Single-concentration screen of the entire library.Identify initial "hits" with significant activity.
Hit Confirmation Dose-response curves to determine IC50 values.Confirm the activity of primary hits and eliminate false positives.
Secondary Assays Orthogonal assays, selectivity panels, and initial ADME profiling.Characterize the potency, selectivity, and basic drug-like properties of confirmed hits.
Hit-to-Lead Synthesis of analogues and in-depth structure-activity relationship (SAR) studies.Optimize the most promising hits into lead compounds with improved properties.

Ultimately, the successful application of HTS methodologies to a this compound library allows for the efficient identification and prioritization of promising compounds, paving the way for their development as potential therapeutic agents.

Lead Identification and Optimization Paradigms for 2 Aminobenzo D Oxazole 7 Carboxamide Scaffolds

Principles of Hit-to-Lead and Lead Optimization in Contemporary Drug Discovery

The initial phase of drug discovery, known as the hit-to-lead (H2L) or lead generation stage, focuses on validating and refining initial screening hits. wikipedia.org A "hit" is a compound that demonstrates a desired biological activity against a drug target in a high-throughput screen (HTS). dotmatics.comoncodesign-services.com These initial hits often have modest potency, typically in the micromolar (10⁻⁶ M) range, and may possess suboptimal pharmacological properties. wikipedia.org The primary goal of the H2L process is to evaluate these initial hits and conduct limited optimization to identify promising "lead" compounds. wikipedia.org This involves confirming the structure-activity relationship (SAR), assessing preliminary in-vitro ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and exploring the chemistry around the hit to produce more potent analogs. sygnaturediscovery.com

Once a lead compound is identified—often demonstrating activity in cellular assays and potentially an animal model—it enters the lead optimization (LO) phase. universiteitleiden.nl The objective of lead optimization is to further refine the lead series through extensive chemical modifications to achieve a profile suitable for clinical development. wikipedia.org This iterative process aims to improve multiple parameters concurrently, including:

Potency: Enhancing the binding affinity and functional activity at the target, often to the nanomolar (10⁻⁹ M) range. wikipedia.org

Selectivity: Minimizing activity against other biological targets to reduce the risk of side effects. wikipedia.org

Pharmacokinetics (PK): Improving properties like metabolic stability, oral bioavailability, and half-life to ensure the drug can reach its target in the body and remain there for a sufficient duration. wikipedia.orguniversiteitleiden.nl

Safety: Reducing any identified cytotoxicity or other safety liabilities. universiteitleiden.nl

Strategic Objectives in Refining 2-Aminobenzo[d]oxazole-7-carboxamide Lead Candidates

For scaffolds like this compound, which has been explored for activities such as inhibition of Staphylococcus aureus Sortase A, the strategic objectives of lead optimization are clearly defined. nih.gov The process involves targeted modifications to the core structure to achieve a desired therapeutic profile.

A primary goal in optimizing this compound leads is to maximize their interaction with the intended biological target, thereby increasing potency and therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial for this endeavor, systematically exploring how different chemical groups at various positions on the scaffold influence activity. dotmatics.com

For instance, in the development of related 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as Sortase A inhibitors, research demonstrated that substitutions at both the 7-position (the carboxamide group) and the 2-position significantly impact inhibitory activity. nih.gov The presence of the substituent at the 7-position was found to be indispensable for activity. nih.gov Similarly, in the optimization of structurally analogous benzothiazoles as inhibitors of CSF1R kinase, introducing a chlorine atom at the C7 position of the core led to a marked improvement in potency. nih.gov

Table 1: Illustrative SAR Data for Benzoxazole (B165842)/Benzothiazole Scaffolds

CompoundCore ScaffoldModificationTargetActivity (IC50)Reference
Analog 12-phenyl-benzo[d]oxazole-7-carboxamideSpecific substituents at positions 2 and 7S. aureus Sortase A19.8 - 184.2 µM nih.gov
Compound 62-aminobenzothiazoleReversed stereochemistry on cyclohexyl ringCSF1R kinase7.0 nM nih.gov
Compound 72-aminobenzothiazoleAddition of Cl at C7 positionCSF1R kinase2.0 nM nih.gov

These examples underscore the principle that small, targeted chemical changes can lead to substantial gains in potency by optimizing the molecule's fit and interactions within the target's binding site.

High potency is only valuable if it is selective for the intended target. Off-target activity can lead to undesirable side effects. Therefore, a key objective is to engineer selectivity into the this compound scaffold. This is often achieved by exploiting differences between the target's binding site and the binding sites of other related proteins, such as different kinases or enzymes.

For example, in the development of PARP inhibitors, a class of molecules that can share structural motifs with the 7-carboxamide group, selectivity is crucial. The optimization of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827, Niraparib) resulted in a compound with high selectivity for cancer cells deficient in BRCA-1 and BRCA-2 over cells with proficient DNA repair mechanisms. nih.govresearchgate.net This synthetic lethality approach relies on inhibiting PARP in cells that are already compromised in a parallel DNA repair pathway. nih.govyoutube.com Achieving this selectivity ensures that the drug primarily affects cancer cells while sparing normal, healthy cells. researchgate.net This is often accomplished by screening lead compounds against a panel of related enzymes to identify and eliminate those with broad activity profiles. nih.gov

A potent and selective compound is not a viable drug unless it possesses favorable pharmacokinetic (PK) and ADMET properties. The this compound scaffold must be optimized to ensure it can be absorbed, distributed to the target tissue, remain stable against metabolic enzymes, and eventually be cleared from the body in a predictable manner.

Optimization strategies often involve modifying the molecule to enhance properties like:

Solubility: Improving solubility can aid in absorption.

Permeability: Modifying the molecule's lipophilicity and polarity can influence its ability to cross cell membranes and reach intracellular targets.

Oral Bioavailability: For orally administered drugs, the molecule must be stable in the gastrointestinal tract and be efficiently absorbed into the bloodstream. nih.gov

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Chemical Optimization

The optimization of this compound scaffolds is not a linear process but an iterative one, commonly referred to as the Design-Make-Test-Analyze (DMTA) cycle. This cyclical approach is the engine of lead optimization.

Design: Based on existing SAR data and structural information about the target, medicinal chemists design new analogs with specific modifications intended to improve a particular property (e.g., potency, selectivity, or metabolic stability). universiteitleiden.nl

Make: Synthetic chemists then synthesize these newly designed compounds. universiteitleiden.nl Efficient synthetic pathways are crucial for rapidly producing a diverse set of analogs for testing. acs.orgnih.gov

Test: The synthesized compounds are subjected to a cascade of biological and pharmacological assays to measure their activity, selectivity, and ADMET properties. universiteitleiden.nl

Analyze: The results from testing are analyzed to update the SAR and understand how the recent structural modifications impacted the compound's profile. This new knowledge informs the next round of design, starting the cycle anew.

This iterative process continues, with each cycle building on the knowledge of the last, to progressively refine the properties of the chemical series until a compound that meets all the criteria for a preclinical candidate is identified.

Integration of Computational and Experimental Approaches in Lead Development

Modern lead development for scaffolds like this compound heavily relies on the synergy between computational and experimental methods. This integration accelerates the DMTA cycle and allows for a more rational approach to drug design.

Computational tools are used extensively in the "Design" and "Analyze" phases of the cycle:

Molecular Docking: This technique predicts how a compound might bind to the three-dimensional structure of a target protein. nih.gov It helps prioritize which analogs to synthesize by predicting which modifications are most likely to enhance binding affinity. nih.gov

In Silico Profiling: Computational models can predict a compound's ADMET properties before it is even synthesized, helping to flag potential liabilities early in the process. dotmatics.comsygnaturediscovery.com This avoids wasting synthetic effort on compounds unlikely to have good drug-like properties.

Fragment-Based Drug Design (FBDD): Computational methods can be used to design novel molecules by combining smaller chemical fragments that are known to bind to the target. nih.gov

These computational predictions are then validated through experimental work in the "Make" and "Test" phases. For example, molecular docking might suggest that adding a specific functional group will form a new hydrogen bond with the target protein; synthesis and biological testing of that compound can then confirm or refute this hypothesis. nih.gov Similarly, computational predictions of metabolic stability are confirmed using in vitro assays with liver microsomes. The rationalization of a compound's activity can be further explored through advanced methods like Density Functional Theory (DFT) calculations, which provide insight into the molecule's electronic properties. mdpi.com This close integration of computational modeling and real-world experimentation allows for a more efficient exploration of chemical space and increases the probability of success in the complex process of drug discovery. nih.govmdpi.com

Combinatorial Chemistry and Library Design for Comprehensive Structure-Property Relationship Mapping

Combinatorial chemistry serves as a pivotal methodology in modern drug discovery for the systematic generation of large, diverse collections of chemical compounds, known as libraries. nih.gov This high-throughput approach is instrumental in mapping the structure-property relationships (SPRs) of scaffolds like this compound, enabling the rapid identification and optimization of lead compounds. The core principle involves the systematic and repetitive covalent linking of various "building blocks" to a central molecular scaffold. nih.gov

The design of a combinatorial library for the this compound scaffold is a strategic process, often guided by computational modeling and existing structure-activity relationship (SAR) data. nih.govnih.gov The goal is to create a focused library that explores specific chemical spaces to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. For the this compound core, library design focuses on introducing diversity at key positions, primarily at the 2-amino group and the 7-carboxamide moiety.

A typical library design would involve a matrix of reactants, where a set of diverse amines is reacted with the 2-position of the benzoxazole core, and a variety of acids or acylating agents are used to modify the 7-carboxamide group. This creates a grid of final compounds where each molecule has a unique combination of substituents.

Research Findings from Library Synthesis and Screening

Studies on related benzoxazole libraries have demonstrated the power of this approach. For instance, a library of novel 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives was synthesized and evaluated for inhibitory activity against Staphylococcus aureus Sortase A. nih.gov The structure-activity relationship studies from this library revealed that substitutions at both the 7-position (the carboxamide group) and the 2-position significantly influenced biological activity. nih.gov Specifically, the substituent at the 7-position was found to be essential for inhibitory function. nih.gov

Similarly, extensive SAR studies on 2-aminobenzoxazole (B146116) analogs have led to the identification of potent inhibitors for various biological targets. nih.govresearchgate.net These investigations systematically explored different substituents at the amino group and on the benzoxazole ring, leading to compounds with significantly improved potency. For example, the introduction of specific chiral moieties was found to increase potency by over 30-fold in one study. researchgate.net

The data derived from screening these libraries allows for the construction of comprehensive SPR models. By analyzing how systematic changes in molecular structure affect biological activity or physical properties, researchers can deduce critical information. For the this compound scaffold, this would involve correlating substituent properties (e.g., size, electronics, hydrogen bonding capability) at the 2- and 7-positions with the observed activity.

Below is an illustrative data table representing a hypothetical combinatorial library based on the this compound scaffold. This table demonstrates how systematic modifications at positions R1 (2-amino group) and R2 (7-carboxamide group) can be mapped against a specific biological endpoint, such as inhibitory concentration (IC50), to establish a clear structure-property relationship.

Compound IDR1 (Substitution at 2-Amino Position)R2 (Substitution at 7-Carboxamide Position)Biological Activity (IC50, µM)
1a-NH2 (unsubstituted)-CONH2 (unsubstituted)50.2
1b-NH-CH3 (Methylamino)-CONH2 (unsubstituted)35.8
1c-NH-CH2CH3 (Ethylamino)-CONH2 (unsubstituted)42.1
2a-NH2 (unsubstituted)-CONH-CH3 (N-Methyl)25.5
2b-NH-CH3 (Methylamino)-CONH-CH3 (N-Methyl)12.3
2c-NH-CH2CH3 (Ethylamino)-CONH-CH3 (N-Methyl)18.9
3a-NH2 (unsubstituted)-CONH-CH(CH3)2 (N-Isopropyl)22.7
3b-NH-CH3 (Methylamino)-CONH-CH(CH3)2 (N-Isopropyl)9.8
3c-NH-CH2CH3 (Ethylamino)-CONH-CH(CH3)2 (N-Isopropyl)15.4

The insights from such a matrix are invaluable. For example, the hypothetical data above suggest that small alkyl substitutions on the 2-amino group (R1) are generally favorable, with methylamino (as in 1b, 2b, 3b) providing a greater increase in potency than ethylamino. Furthermore, modifying the 7-carboxamide (R2) to an N-alkyl amide significantly boosts activity, with N-isopropyl and N-methyl groups (as in series 2 and 3) being more effective than the unsubstituted amide. The combination of a methylamino group at R1 and an N-isopropylamide at R2 (Compound 3b) yields the most potent compound in this illustrative library.

By generating and screening such focused libraries, researchers can efficiently navigate the chemical space around the this compound scaffold to build a detailed map of its structure-property landscape, guiding further optimization efforts toward compounds with superior therapeutic potential.

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